N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14(25)24-10-4-6-16-8-9-17(12-19(16)24)23-21(27)20(26)22-13-15-5-3-7-18(11-15)28-2/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPMDAKFGNMNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide” typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 3,4-dihydro-2H-quinoline, is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-acetyl-3,4-dihydro-2H-quinoline.
Oxamide Formation: The acetylated quinoline derivative is then reacted with an appropriate oxalyl chloride derivative to form the oxamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Methoxyphenylmethyl Substitution: The final step involves the substitution of the oxamide with a 3-methoxyphenylmethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable methoxyphenylmethyl halide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide” depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Quinoline Substituents
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3,4-dimethoxyphenyl)oxamide (CAS: N/A) Key Difference: Replacement of the 3-methoxybenzyl group with a 3,4-dimethoxyphenyl moiety. Impact: The additional methoxy group increases electron density and may enhance interactions with polar residues in enzyme active sites. However, steric hindrance could reduce bioavailability compared to the target compound .
- N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide (CAS: 898413-97-3) Key Difference: Substitution of the acetyl group with a 4-methylbenzenesulfonyl (tosyl) group.
Analogues with Alternative Aromatic Systems
- N'-[(2-methoxy-4-methylphenyl)methyl]-N-[2-(5-methylpyridin-2-yl)ethyl]oxamide (CAS: 745047-94-3) Key Difference: Replacement of the quinoline with a pyridine ring and a 2-(5-methylpyridin-2-yl)ethyl chain. The ethyl linker adds flexibility, which might improve conformational adaptability during receptor binding .
- N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide (CAS: 954674-83-0) Key Difference: Oxazolidinone ring replaces the quinoline, and the oxamide is replaced by a benzamide. Impact: The oxazolidinone introduces a rigid, polar heterocycle, which may alter hydrogen-bonding capacity.
Simplified Structural Analogues
- N-(3-Methoxybenzyl)acetamide (CAS: 174688-81-4) Key Difference: Lacks the oxamide linker and quinoline system. Impact: The absence of the oxamide reduces molecular weight (179.22 g/mol vs. ~450 g/mol for the target compound) and simplifies interactions. This analogue may serve as a building block but lacks the complexity for high-affinity binding .
Q & A
Q. How to address conflicting data between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer : Re-evaluate docking parameters (e.g., solvation effects, protein flexibility in AutoDock Vina). Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Experimentally test analogs with modified hydrogen-bonding groups to isolate key interactions. Cross-reference with free-energy perturbation (FEP) calculations .
Data Analysis and Contradiction Management
Q. How to statistically analyze contradictory bioactivity results across replicate experiments?
Q. What methodologies reconcile discrepancies between in silico ADMET predictions and in vivo pharmacokinetics?
- Methodological Answer : Compare predicted logP (e.g., ACD/Labs) with experimental shake-flask measurements. For poor oral bioavailability despite favorable predictions, investigate efflux transporters (e.g., P-gp inhibition assays). Use physiologically based pharmacokinetic (PBPK) modeling to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
